Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18261035
InChI: InChI=1S/C9H14IN3O2/c1-2-15-9(14)8(11)3-4-13-6-7(10)5-12-13/h5-6,8H,2-4,11H2,1H3
SMILES:
Molecular Formula: C9H14IN3O2
Molecular Weight: 323.13 g/mol

Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate

CAS No.:

Cat. No.: VC18261035

Molecular Formula: C9H14IN3O2

Molecular Weight: 323.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate -

Specification

Molecular Formula C9H14IN3O2
Molecular Weight 323.13 g/mol
IUPAC Name ethyl 2-amino-4-(4-iodopyrazol-1-yl)butanoate
Standard InChI InChI=1S/C9H14IN3O2/c1-2-15-9(14)8(11)3-4-13-6-7(10)5-12-13/h5-6,8H,2-4,11H2,1H3
Standard InChI Key QJGGAFJCZYZBTF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CCN1C=C(C=N1)I)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a pyrazole ring substituted with iodine at the 4-position, connected to a butanoate ester via an amino group. The iodine atom’s electronegativity and polarizability enhance molecular interactions, while the ethyl ester group improves solubility in organic solvents. Key properties include:

PropertyValue
Molecular FormulaC₉H₁₄IN₃O₂
Molecular Weight323.13 g/mol
IUPAC NameEthyl 2-amino-4-(4-iodopyrazol-1-yl)butanoate
Canonical SMILESCCOC(=O)C(CCN1C=C(C=N1)I)N
Topological Polar Surface Area83.8 Ų

The iodine atom contributes to a steric and electronic profile distinct from chlorine or bromine analogs, enabling unique binding modes in biological systems .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s structure. For instance, the pyrazole proton environments appear as distinct singlets in ¹H NMR (δ 7.5–8.0 ppm), while the ethyl ester group shows characteristic triplet and quartet signals (δ 1.2–4.1 ppm) . HRMS analysis aligns with the theoretical [M+H]⁺ ion at m/z 323.13.

Synthesis and Optimization

Reaction Pathway

The synthesis involves a nucleophilic substitution reaction between ethyl 2-amino-4-bromobutanoate and 4-iodopyrazole under basic conditions:

Ethyl 2-amino-4-bromobutanoate+4-IodopyrazoleK₂CO₃DMF, ΔEthyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate+KBr\text{Ethyl 2-amino-4-bromobutanoate} + \text{4-Iodopyrazole} \xrightarrow[\text{K₂CO₃}]{\text{DMF, Δ}} \text{Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate} + \text{KBr}

Key parameters:

  • Solvent: Dimethylformamide (DMF) for optimal solubility.

  • Base: Potassium carbonate (K₂CO₃) to deprotonate the pyrazole nitrogen.

  • Temperature: 80–100°C for 12–24 hours.

Biological Activity and Mechanisms

Enzyme Inhibition

The iodine atom facilitates halogen bonding with protease active sites, notably HIV-1 protease and SARS-CoV-2 Mᴾᴿᴼ. In silico docking studies reveal binding affinities (Kᵢ) of 2.3–5.8 μM, outperforming brominated analogs by 30–50% .

Antimicrobial Efficacy

Against Staphylococcus aureus and Escherichia coli, the compound exhibits minimum inhibitory concentrations (MICs) of 16–32 μg/mL. The iodine moiety enhances membrane permeability, disrupting bacterial lipid bilayers .

Comparative Analysis with Halogenated Analogs

CompoundIC₅₀ (HIV-1 Protease)MIC (S. aureus)LogP
4-Iodo derivative (This compound)2.4 μM16 μg/mL1.82
4-Bromo derivative3.7 μM24 μg/mL1.65
4-Chloro derivative5.1 μM32 μg/mL1.53

The iodine substitution improves target engagement and pharmacokinetic properties compared to lighter halogens .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing kinase inhibitors. For example, adding a sulfonamide group at the ester position yields derivatives with IC₅₀ values of 0.8–1.2 nM against EGFRᴸ858R/T790M .

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